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Compound of Interest

Compound Name: Fluvirucin A1

Cat. No.: B144088

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of naturally derived and synthetically produced
Fluvirucin Al, a macrolactam antibiotic with notable activity against the influenza A virus. This
document summarizes its physicochemical properties, biological activity, and the experimental
protocols used for its evaluation, offering a resource for researchers in virology and medicinal
chemistry.

Introduction to Fluvirucin A1

Fluvirucin Al is a member of the fluvirucin family of macrolactam antibiotics.[1] It is a
glycoside, characterized by a 14-membered macrocyclic lactam aglycon attached to an amino
sugar. Natural Fluvirucin Al is produced through the fermentation of actinomycete strains,
such as Microtetraspora tyrrhenii. The total synthesis of its aglycon, fluvirucinine A1, has been
achieved through various chemical routes. The primary interest in Fluvirucin Al stems from its
potent inhibitory activity against the influenza A virus.[2]

Physicochemical Properties

A direct comparative study detailing the physicochemical properties of synthetic versus natural
Fluvirucin Al is not readily available in the current body of scientific literature. However, it can
be reasonably assumed that a successfully synthesized Fluvirucin A1, matching the
stereochemistry of the natural product, would exhibit identical physicochemical properties. The
table below presents the known properties of natural Fluvirucin Al.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b144088?utm_src=pdf-interest
https://www.benchchem.com/product/b144088?utm_src=pdf-body
https://www.benchchem.com/product/b144088?utm_src=pdf-body
https://www.benchchem.com/product/b144088?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1880064/
https://www.benchchem.com/product/b144088?utm_src=pdf-body
https://www.benchchem.com/product/b144088?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9693975/
https://www.benchchem.com/product/b144088?utm_src=pdf-body
https://www.benchchem.com/product/b144088?utm_src=pdf-body
https://www.benchchem.com/product/b144088?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Property Value
Molecular Formula C23H44N205
Molecular Weight 428.6 g/mol

(3R,4S,7R,11S)-4-[[(2R,3R,4R,5S,6S)-4-amino-
IUPAC Name 3,5-dihydroxy-6-methyl-oxan-2-ylJoxy]-11-ethyl-

3,7-dimethyl-azacyclotetradecan-2-one

CAS Number 137019-37-5

Appearance Data not available
Solubility Data not available
Melting Point Data not available

Data sourced from PubChem CID 132016.

Biological Activity: A Comparative Overview

Currently, there is a significant gap in the scientific literature regarding the biological activity of
synthetic Fluvirucin Al. The available data on its antiviral properties are derived from studies
on the natural product. It is hypothesized that a stereochemically identical synthetic version
would possess comparable biological activity.

Parameter Natural Fluvirucin Al Synthetic Fluvirucin A1

Target Organism Influenza A Virus Data not available

] ] o ] o Data not available (presumed
Mechanism of Action Inhibition of viral replication o
similar to natural)

EC50 (H1N1 strain) 1.34 uM Data not available

EC50 value for natural Fluvirucin Al is for an unspecified H1N1 strain.[2]

Experimental Protocols
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The following is a detailed methodology for a key experiment used to determine the antiviral
efficacy of compounds like Fluvirucin Al.

Cytopathic Effect (CPE) Reduction Assay for Influenza
Virus

This assay is a fundamental method to quantify the ability of a compound to inhibit the
destructive effects of a virus on host cells.

a. Materials:
o Madin-Darby Canine Kidney (MDCK) cells

e Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum
(FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin

e Influenza A virus stock (e.g., AAIWSN/33 (H1N1))

o TPCK-treated trypsin (1 pg/mL)

o Phosphate Buffered Saline (PBS)

e Fluvirucin Al (natural or synthetic) dissolved in an appropriate solvent (e.g., DMSO)
o 96-well cell culture plates

e Crystal Violet staining solution (0.5% wi/v in 20% methanol)

b. Experimental Workflow:
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Cell and Compound Preparation
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Caption: Workflow for the Cytopathic Effect Reduction Assay.
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c. Detailed Steps:

e Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10*4 cells/well and
incubate at 37°C with 5% CO2 for 24 hours to allow for the formation of a confluent
monolayer.

o Compound Preparation: Prepare a series of two-fold dilutions of Fluvirucin Al in serum-free
DMEM containing 1 pg/mL TPCK-treated trypsin.

« Infection: Wash the MDCK cell monolayer twice with PBS. Infect the cells with influenza A
virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM.

o Treatment: After a 1-hour adsorption period, remove the virus inoculum and add 100 pL of
the prepared Fluvirucin A1l dilutions to the respective wells. Include a virus control (no
compound) and a cell control (no virus, no compound).

 Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until
significant cytopathic effect is observed in the virus control wells.

» Staining: Discard the supernatant, fix the cells with 10% formalin for 20 minutes, and then
stain with 0.5% crystal violet solution for 15 minutes.

o Quantification: Wash the plates with water to remove excess stain and allow them to dry.
Solubilize the stain by adding 100 pL of methanol to each well. Measure the absorbance at
570 nm using a microplate reader.

o Data Analysis: The percentage of cell viability is calculated relative to the cell control. The
50% effective concentration (EC50) is determined by plotting the percentage of inhibition
against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathway

Fluvirucin Al is known to inhibit the replication of the influenza A virus. While the precise
molecular target has not been definitively elucidated, its antiviral activity likely involves
interference with key stages of the viral life cycle. The following diagram illustrates the general
replication cycle of the influenza A virus and highlights potential points of inhibition by antiviral
compounds.
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Viral Entry
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Caption: Influenza A Virus Replication Cycle and Potential Inhibition Sites.
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Fluvirucins are suggested to modulate membrane fluidity, which could block the fusion pore
formation necessary for the virus to release its genetic material into the host cell (Step 4).[2]
Additionally, many antiviral natural products target viral neuraminidase, which is crucial for the
release of new virus particles from the infected cell (Step 13).

Conclusion

Natural Fluvirucin A1 demonstrates significant potential as an antiviral agent against influenza
A. While the total synthesis of its core structure has been achieved, a comprehensive
comparative analysis of the biological activity of synthetic versus natural Fluvirucin Al is a
clear area for future research. Such studies would be invaluable for the drug development
pipeline, potentially enabling the production of larger quantities of this promising compound and
the exploration of synthetic analogs with enhanced efficacy and pharmacokinetic properties.
The experimental protocols and pathway diagrams provided in this guide offer a foundational
framework for researchers to pursue these investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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